Nicorandil

Übersicht

Beschreibung

Nicorandil is a vasodilatory drug that functions through potassium channels and intracellular cGMP concentrations . It is commonly used to treat angina . It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels . It is often used for patients with angina who remain symptomatic despite optimal treatment with other antianginal drugs .

Synthesis Analysis

The synthesis of Nicorandil involves crystallization from water and recycling of the aqueous mother liquor . The crude Nicorandil is isolated by filtration after thermostating the heterogeneous mixture at the temperature of 0-15°C (preferably 5°C) .

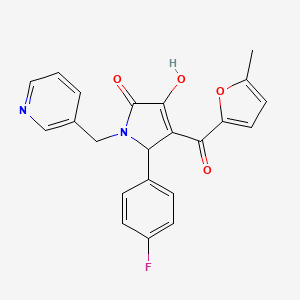

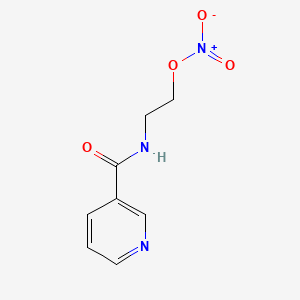

Molecular Structure Analysis

Nicorandil is a small molecule with a chemical formula of C8H9N3O4 . Its molecular weight is 211.177 . It has been found that the binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .

Physical And Chemical Properties Analysis

Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . It is formulated in tablet and liquid dosage forms for oral and intravenous routes of drug delivery .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Microvascular Angina

- Application Summary: Nicorandil has been used in the treatment of microvascular angina, a complex and frequent cardiovascular disease. The drug has shown potential in improving the symptoms of angina in previous randomized controlled clinical trials .

- Methods of Application: The effectiveness and safety of Nicorandil in treating microvascular angina were evaluated through systematic review and meta-analysis. The study involved the retrieval of relevant network electronic databases and manual search of the included literature references .

- Results: The study aimed to understand whether Nicorandil can further improve the prognosis of patients with microvascular angina and the safety of the drug. It was found that Nicorandil can effectively treat unstable angina and its related microvascular complications .

2. Perioperative Myocardial Protection in Percutaneous Coronary Intervention (PCI)

- Application Summary: Nicorandil has been studied for its effect on perioperative myocardial protection in patients undergoing elective percutaneous coronary intervention (PCI). The drug has shown potential in reducing myocardial injury and the incidence of adverse reactions after PCI .

- Methods of Application: A meta-analysis was conducted on 16 articles, including 1616 patients, to study the effect of Nicorandil on perioperative myocardial protection in patients undergoing elective PCI .

- Results: The meta-analysis showed that Nicorandil can reduce the level of CK-MB and TnT after PCI at various time points, including at 6 hours, 12 hours, 18 hours, and 24 hours. It was also found that Nicorandil can reduce the incidence of adverse reactions after PCI .

3. Suppression of Ischemia-Induced Ventricular Arrhythmias

- Application Summary: Nicorandil has been studied for its potential to suppress ischemia-induced ventricular arrhythmias (VA) during ST-elevation myocardial infarction (STEMI). The drug has shown potential in reducing the incidence of VA, a major cause of death and out-of-hospital cardiac arrest .

- Methods of Application: The study involved the infusion of Nicorandil during STEMI in rats with left ventricular hypertrophy. The researchers measured the incidence of VA and nor-adrenaline release in left-ventricular perfusate .

- Results: The study found that Nicorandil infusion during ischemia was associated with a reduced incidence of VA. The authors speculate that Nicorandil can act on K ATP channels of sympathetic neurons to limit nor-adrenaline release, in addition to attenuating calcium overload in cardiomyocytes .

4. Improvement of Cardiovascular Outcomes in Acute Coronary Syndrome

- Application Summary: Nicorandil has been evaluated for its efficacy in improving cardiovascular outcomes in acute coronary syndrome. The drug acts as a potassium channel opener, providing potential cardio-protective benefits .

- Methods of Application: The study was a meta-analysis conducted with the objective of evaluating the efficacy of Nicorandil in improving cardiovascular outcomes in acute coronary syndrome .

5. Suppression of Ischemia-Induced Ventricular Arrhythmias

- Application Summary: Nicorandil has been studied for its potential to suppress ischemia-induced ventricular arrhythmias (VA) during ST-elevation myocardial infarction (STEMI). The drug has shown potential in reducing the incidence of VA, a major cause of death and out-of-hospital cardiac arrest .

- Methods of Application: The study involved the infusion of Nicorandil during STEMI in rats with left ventricular hypertrophy. The researchers measured the incidence of VA and nor-adrenaline release in left-ventricular perfusate .

- Results: The study found that Nicorandil infusion during ischemia was associated with a reduced incidence of VA. The authors speculate that Nicorandil can act on K ATP channels of sympathetic neurons to limit nor-adrenaline release, in addition to attenuating calcium overload in cardiomyocytes .

6. Improvement of Cardiovascular Outcomes in Acute Coronary Syndrome

- Application Summary: Nicorandil has been evaluated for its efficacy in improving cardiovascular outcomes in acute coronary syndrome. The drug acts as a potassium channel opener, providing potential cardio-protective benefits .

- Methods of Application: The study was a meta-analysis conducted with the objective of evaluating the efficacy of Nicorandil in improving cardiovascular outcomes in acute coronary syndrome .

Safety And Hazards

Zukünftige Richtungen

Nicorandil remains a fascinating drug with potential actions in cardiac ischemia . It has dual properties as both a nitric oxide (NO) donor and K ATP channel opener, by which it can cause coronary artery vasodilation, as well as cardioprotection against ischemia and reperfusion (I/R) injury . Recent studies suggest that Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA) . Further clinical trials are needed to evaluate the benefit of Nicorandil for patients with chronic total occlusion (CTO) .

Eigenschaften

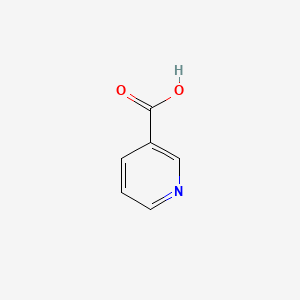

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045692 | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partly miscible | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Nicorandil | |

CAS RN |

65141-46-0 | |

| Record name | Nicorandil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicorandil [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicorandil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicorandil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICORANDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

92-93 | |

| Record name | Nicorandil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

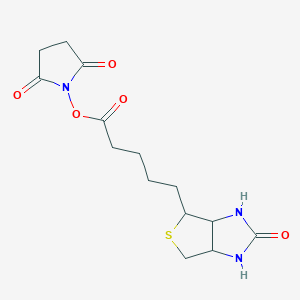

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)

![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)